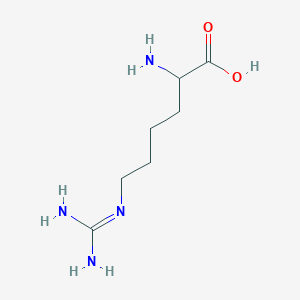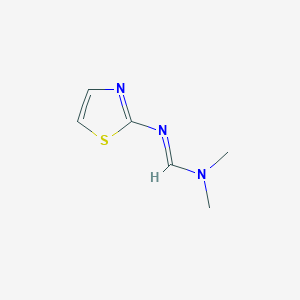
Methyl 3-hydroxyundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxyundecanoate: is an organic compound with the molecular formula C12H24O3 and a molecular weight of 216.32 g/mol . It is a colorless to pale yellow liquid and is known for its role as a fatty acid methyl ester with a hydroxyl group . This compound is also referred to as 3-hydroxyundecanoic acid methyl ester .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxyundecanoate can be synthesized through the reaction of 2-heptanone with sodium hydroxide , followed by a reaction with methanol to produce the final product . The reaction conditions typically involve the use of organic solvents and appropriate drying agents to ensure the purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-hydroxyundecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxyundecanoate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of complex molecules.
- Employed in the study of reaction mechanisms and catalysis .
Biology:
- Investigated for its role in biological pathways and metabolic processes .
- Used in the study of enzyme-substrate interactions .
Medicine:
- Explored for its potential therapeutic applications .
- Studied for its effects on cell signaling and gene expression .
Industry:
- Utilized in the production of biodegradable polymers .
- Applied in the formulation of cosmetic products and pharmaceuticals .
Wirkmechanismus
The mechanism of action of methyl 3-hydroxyundecanoate involves its interaction with various molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can influence enzyme activity , receptor binding , and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-hydroxydecanoate
- Methyl 3-hydroxydodecanoate
- Methyl 3-hydroxytridecanoate
Comparison: Methyl 3-hydroxyundecanoate is unique due to its specific chain length and hydroxyl position , which confer distinct physical and chemical properties . Compared to its analogs, it may exhibit different reactivity and biological activity , making it suitable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
methyl 3-hydroxyundecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h11,13H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWHGFYACOPLGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CC(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/new.no-structure.jpg)
![benzyl [(2S)-3-oxobutan-2-yl]carbamate](/img/structure/B1149088.png)


